![molecular formula C16H30O3Si B14592689 {[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane CAS No. 61543-67-7](/img/structure/B14592689.png)
{[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane is an organosilicon compound that features a cyclohexene ring substituted with a diethoxyprop-1-en-2-yl group and a trimethylsilyl ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Diethoxyprop-1-en-2-yl Group: This step involves the alkylation of the cyclohexene ring with a suitable alkylating agent.
Attachment of the Trimethylsilyl Ether: The final step involves the silylation of the hydroxyl group on the cyclohexene ring using a trimethylsilyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethoxyprop-1-en-2-yl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bond in the cyclohexene ring, converting it to a cyclohexane ring.
Substitution: The trimethylsilyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaBr) or alkoxides (e.g., NaOEt) can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its structural features may allow for interactions with biological macromolecules, making it a potential candidate for drug development.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mécanisme D'action
The mechanism of action of {[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane involves its interaction with specific molecular targets. The diethoxyprop-1-en-2-yl group can undergo hydrolysis to form reactive intermediates that interact with enzymes or receptors. The trimethylsilyl ether group can be cleaved to release active hydroxyl groups, which can participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[3-(3,3-Dimethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane
- {[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(triethyl)silane
- {[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)germane
Uniqueness
The uniqueness of {[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural features provide versatility in synthetic chemistry, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61543-67-7 |
|---|---|
Formule moléculaire |
C16H30O3Si |
Poids moléculaire |
298.49 g/mol |
Nom IUPAC |
[3-(3,3-diethoxyprop-1-en-2-yl)cyclohexen-1-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C16H30O3Si/c1-7-17-16(18-8-2)13(3)14-10-9-11-15(12-14)19-20(4,5)6/h12,14,16H,3,7-11H2,1-2,4-6H3 |
Clé InChI |
XAJVGBHDYLHWSF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(=C)C1CCCC(=C1)O[Si](C)(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol](/img/structure/B14592610.png)

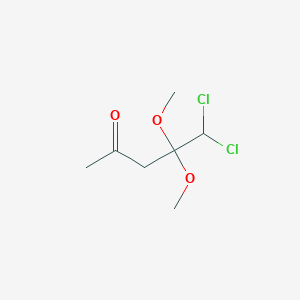


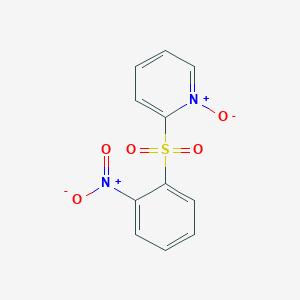
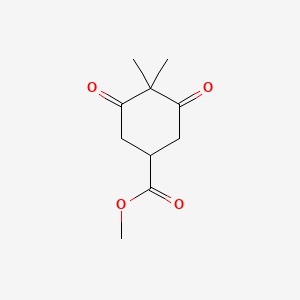
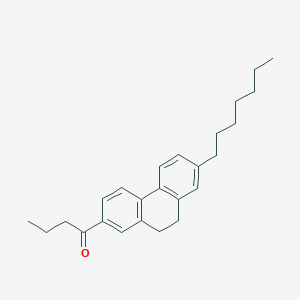
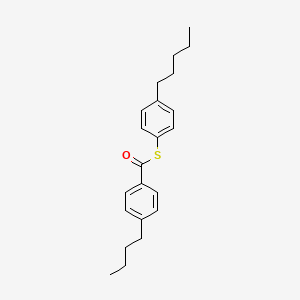
![4-[(2-Oxocyclohexyl)oxy]benzaldehyde](/img/structure/B14592679.png)
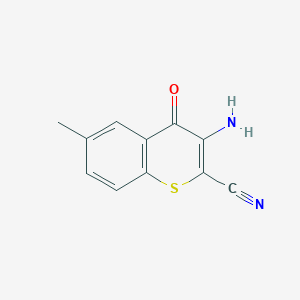
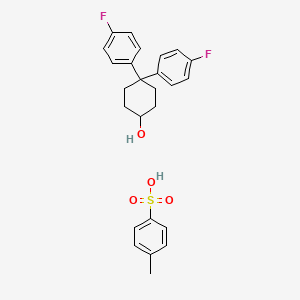
![[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride](/img/structure/B14592688.png)
![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium](/img/structure/B14592699.png)
